molecular formula C10H10O5 B8717380 3-Ethoxycarbonyloxybenzoic acid CAS No. 80172-02-7

3-Ethoxycarbonyloxybenzoic acid

Cat. No.: B8717380
CAS No.: 80172-02-7
M. Wt: 210.18 g/mol
InChI Key: RACYQIFUABRHNE-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyloxybenzoic acid (C₁₀H₁₀O₅, molecular weight: 210.18 g/mol) is a benzoic acid derivative with an ethoxycarbonyloxy (-OCOOCH₂CH₃) substituent at the 3-position of the aromatic ring. This compound is synthesized by reacting 3-hydroxybenzoic acid with ethyl chloroformate in a basic aqueous medium, yielding a product with a melting point of 70–72°C . It serves as a key intermediate in organic synthesis, particularly in the preparation of nitro-substituted benzoic acids for herbicide development .

Properties

CAS No.

80172-02-7

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-ethoxycarbonyloxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)15-8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)

InChI Key

RACYQIFUABRHNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Positional Isomers: Ethoxy-Substituted Benzoic Acids

2-Ethoxybenzoic Acid
  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol
  • Physical Properties : Melting point of 174°C (at 15 mm Hg), slightly soluble in water .
  • Applications : Used as a pharmaceutical intermediate .
  • Key Difference : The ethoxy group at the 2-position reduces steric hindrance compared to the 3-position, leading to higher thermal stability .
4-Ethoxybenzoic Acid
  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol
  • Physical Properties : Higher melting point (197–199°C) than its 2- and 3-substituted counterparts, attributed to symmetrical packing in the crystal lattice .
  • Solubility : Sparingly soluble in hot water .

Comparison Insight : Positional isomerism significantly impacts melting points and solubility. The 4-substituted derivative exhibits the highest thermal stability due to molecular symmetry .

Functional Group Variations

3-[(Ethoxycarbonyl)amino]benzoic Acid
  • Molecular Formula: C₁₀H₁₁NO₄
  • Molecular Weight : 209.07 g/mol
  • Structural Features: Contains an ethoxycarbonylamino (-NHCOOCH₂CH₃) group at the 3-position.
  • Properties : Higher topological polar surface area (75.6 Ų) due to hydrogen-bonding capacity, suggesting enhanced solubility in polar solvents .
  • Applications: Potential use in drug design due to its hydrogen-bonding motifs .
3-Cyano-4-ethoxybenzoic Acid
  • Molecular Formula: C₁₀H₉NO₃
  • Molecular Weight : 191.18 g/mol
  • Structural Features: Combines a cyano (-CN) group at the 3-position and an ethoxy group at the 4-position.
  • Electronic Effects: The electron-withdrawing cyano group increases acidity compared to ethoxycarbonyloxy derivatives .

Comparison Insight: Functional groups like cyano or amino alter electronic properties and reactivity, expanding applications in agrochemicals or pharmaceuticals .

Multi-Substituted Derivatives

3-Ethoxy-5-methoxybenzoic Acid
  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol
  • Structural Features: Ethoxy (C3) and methoxy (C5) groups create steric and electronic effects distinct from mono-substituted analogs.
  • Applications: Not explicitly reported, but dual alkoxy groups may enhance lipid solubility for biological applications .
5-Ethoxycarbonyloxy-2-nitrobenzoic Acid
  • Synthesis : Derived from nitration of 3-ethoxycarbonyloxybenzoic acid, yielding a melting point of 145–148°C .
  • Applications : Intermediate in synthesizing herbicidal diphenyl ethers .

Comparison Insight : Nitro and alkoxycarbonyloxy groups in multi-substituted derivatives enhance reactivity in electrophilic substitution reactions .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C₁₀H₁₀O₅ 210.18 Ethoxycarbonyloxy (C3) 70–72 Herbicide intermediates
2-Ethoxybenzoic acid C₉H₁₀O₃ 166.18 Ethoxy (C2) 174 (15 mm Hg) Pharmaceuticals
4-Ethoxybenzoic acid C₉H₁₀O₃ 166.18 Ethoxy (C4) 197–199 Material science
3-[(Ethoxycarbonyl)amino]benzoic acid C₁₀H₁₁NO₄ 209.07 Ethoxycarbonylamino (C3) Not reported Drug design
3-Cyano-4-ethoxybenzoic acid C₁₀H₉NO₃ 191.18 Cyano (C3), Ethoxy (C4) Not reported Agrochemical research
3-Ethoxy-5-methoxybenzoic acid C₁₀H₁₂O₄ 196.20 Ethoxy (C3), Methoxy (C5) Not reported Not specified

Discussion of Key Findings

  • Substituent Position : 4-Ethoxybenzoic acid exhibits the highest melting point due to symmetrical molecular packing, while 3-substituted derivatives (e.g., this compound) show lower thermal stability .
  • Functional Groups: Electron-withdrawing groups (e.g., cyano) increase acidity and reactivity, whereas bulky groups (e.g., ethoxycarbonyloxy) may reduce solubility in polar solvents .
  • Synthetic Utility : this compound is critical in nitration reactions for herbicide synthesis, unlike its isomers, which are more suited for pharmaceuticals .

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